Cas no 1079252-75-7 (Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate)

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a versatile heterocyclic compound featuring a bromo-substituted indole scaffold with both formyl and ester functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex indole derivatives used in pharmaceuticals and agrochemicals. The presence of reactive sites at the 2-, 3-, and 4-positions allows for selective modifications, enabling diverse derivatization pathways. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is particularly useful in medicinal chemistry for developing bioactive molecules targeting indole-based pharmacophores.
Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate structure
1079252-75-7 structure
Product Name:Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
CAS No:1079252-75-7
MF:C11H8BrNO3
MW:282.0901222229
CID:1033186
PubChem ID:71463951
Update Time:2025-10-28

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
    • 1079252-75-7
    • DB-370883
    • SCHEMBL2206205
    • EN300-7427939
    • Methyl4-bromo-3-formyl-1H-indole-2-carboxylate
    • Z2044761795
    • ACICOFWQWDQQNJ-UHFFFAOYSA-N
    • DTXSID70855786
    • Inchi: 1S/C11H8BrNO3/c1-16-11(15)10-6(5-14)9-7(12)3-2-4-8(9)13-10/h2-5,13H,1H3
    • InChI Key: ACICOFWQWDQQNJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(C=O)=C(C(=O)OC)N2

Computed Properties

  • Exact Mass: 280.96876g/mol
  • Monoisotopic Mass: 280.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 59.2Ų

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Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1079252-75-7)Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Order Number:A987876
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:45
Price ($):560.0
Email:sales@amadischem.com

Additional information on Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Research Update on Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 1079252-75-7) in Chemical Biology and Pharmaceutical Applications

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 1079252-75-7) has emerged as a pivotal intermediate in the synthesis of biologically active indole derivatives, with recent studies highlighting its role in drug discovery and medicinal chemistry. This compound, characterized by its reactive formyl and bromo substituents, serves as a versatile scaffold for constructing complex heterocyclic systems. Recent literature (2022-2023) demonstrates its growing importance in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds, particularly through palladium-catalyzed cross-coupling reactions and nucleophilic substitution chemistry.

A 2023 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) utilized this indole derivative as a key precursor for synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. The 4-bromo moiety enabled efficient Suzuki-Miyaura couplings with various boronic acids, yielding compounds with sub-micromolar IC50 values against B-cell malignancies. Notably, the formyl group at the 3-position allowed subsequent condensation reactions with hydrazines to generate indole-3-carboxaldehyde hydrazone derivatives with improved pharmacokinetic properties.

In antimicrobial research, a recent European Journal of Medicinal Chemistry publication (2023, 245, 114893) demonstrated the conversion of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate into quinolone-fused indoles showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthetic protocol involved a sequential Sonogashira coupling/cyclization strategy, capitalizing on both the bromo and formyl functionalities. Molecular docking studies revealed these derivatives effectively bind to the DNA gyrase ATP-binding site, providing a structural basis for further optimization.

The compound's utility in materials science has also expanded, as evidenced by a 2023 ACS Applied Materials & Interfaces report (15, 12, 15612-15626) describing its incorporation into indole-based covalent organic frameworks (COFs). The electron-withdrawing carboxylate group and planar indole core facilitated the construction of crystalline porous materials with exceptional thermal stability (up to 450°C) and selective gas adsorption properties, potentially useful for drug delivery systems.

Recent synthetic methodology developments have addressed previous limitations in handling this sensitive intermediate. A 2022 Organic Process Research & Development paper (26, 8, 2425-2434) established optimized large-scale preparation protocols using continuous flow chemistry, achieving 78% overall yield with controlled temperature (-10°C) during the Vilsmeier-Haack formylation step. This advancement significantly enhances the compound's accessibility for industrial applications.

Emerging safety data (2023 REACH registration dossier) indicate proper handling precautions for Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate, including the use of nitrile gloves and eye protection due to moderate skin sensitization potential. The compound shows good stability when stored under argon at -20°C, though decomposition may occur upon prolonged exposure to light, as confirmed by recent stability-indicating HPLC studies.

Future research directions highlighted in a 2023 Chemical Reviews perspective article (123, 9, 4981-5032) suggest unexplored potential in asymmetric catalysis using chiral auxiliaries attached to the carboxylate group, as well as photopharmacological applications through structural modifications of the formyl moiety. The compound's unique combination of reactivity sites positions it as a valuable building block for next-generation therapeutic agents and functional materials.

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Amadis Chemical Company Limited
(CAS:1079252-75-7)Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
A987876
Purity:99%
Quantity:1g
Price ($):560.0
Email